Cresol
Cresol
O-cresol appears as colorless or yellow to brown-yellow or pinkish colored liquid with a phenol-like odor. Toxic by ingestion and/or skin absorption. May have a flash point between 100 and 199 °F. Causes burns to skin, eyes and mucous membranes. Insoluble in water.
O-cresol is a cresol that is phenol substituted by a methyl group at position 2. It is a minor urinary metabolite of toluene. It has a role as a human xenobiotic metabolite.
o-Cresol is a natural product found in Artemisia macrocephala, Daphne odora, and other organisms with data available.
o-Cresol is a minor urinary metabolite of toluene, a widely used chemical with neurotoxicological properties. (A7726). o-Cresol is used commercially as a disinfectant. Exposure may occur by inhalation, by cutaneous adsorption or by oral ingestion. o-Cresol denature and precipitate cellular proteins and thus may rapidly cause poisoning. o-Cresol is metabolized by conjugation and oxidation. Ingestion of o-Cresol cause intense burning of mouth and throat, followed by marked abdominal pain and distress. The minimum lethal dose of cresol by mouth is about 2 g. (A5610).
2-Methylphenol is a metabolite found in or produced by Saccharomyces cerevisiae.
O-cresol is a cresol that is phenol substituted by a methyl group at position 2. It is a minor urinary metabolite of toluene. It has a role as a human xenobiotic metabolite.
o-Cresol is a natural product found in Artemisia macrocephala, Daphne odora, and other organisms with data available.
o-Cresol is a minor urinary metabolite of toluene, a widely used chemical with neurotoxicological properties. (A7726). o-Cresol is used commercially as a disinfectant. Exposure may occur by inhalation, by cutaneous adsorption or by oral ingestion. o-Cresol denature and precipitate cellular proteins and thus may rapidly cause poisoning. o-Cresol is metabolized by conjugation and oxidation. Ingestion of o-Cresol cause intense burning of mouth and throat, followed by marked abdominal pain and distress. The minimum lethal dose of cresol by mouth is about 2 g. (A5610).
2-Methylphenol is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
1319-77-3
VCID:
VC0524444
InChI:
InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3
SMILES:
CC1=CC=CC=C1O
Molecular Formula:
C7H8O
C7H8O
CH3C6H4OH
C7H8O
CH3C6H4OH
Molecular Weight:
108.14 g/mol
Cresol
CAS No.: 1319-77-3
Cat. No.: VC0524444
Molecular Formula: C7H8O
C7H8O
CH3C6H4OH
Molecular Weight: 108.14 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | O-cresol appears as colorless or yellow to brown-yellow or pinkish colored liquid with a phenol-like odor. Toxic by ingestion and/or skin absorption. May have a flash point between 100 and 199 °F. Causes burns to skin, eyes and mucous membranes. Insoluble in water. O-cresol is a cresol that is phenol substituted by a methyl group at position 2. It is a minor urinary metabolite of toluene. It has a role as a human xenobiotic metabolite. o-Cresol is a natural product found in Artemisia macrocephala, Daphne odora, and other organisms with data available. o-Cresol is a minor urinary metabolite of toluene, a widely used chemical with neurotoxicological properties. (A7726). o-Cresol is used commercially as a disinfectant. Exposure may occur by inhalation, by cutaneous adsorption or by oral ingestion. o-Cresol denature and precipitate cellular proteins and thus may rapidly cause poisoning. o-Cresol is metabolized by conjugation and oxidation. Ingestion of o-Cresol cause intense burning of mouth and throat, followed by marked abdominal pain and distress. The minimum lethal dose of cresol by mouth is about 2 g. (A5610). 2-Methylphenol is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 1319-77-3 |
| Molecular Formula | C7H8O C7H8O CH3C6H4OH |
| Molecular Weight | 108.14 g/mol |
| IUPAC Name | 2-methylphenol |
| Standard InChI | InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3 |
| Standard InChI Key | QWVGKYWNOKOFNN-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1O |
| Canonical SMILES | CC1=CC=CC=C1O |
| Appearance | Solid powder |
| Boiling Point | 376 °F at 760 mmHg (EPA, 1998) 191.0 °C 191.00 to 192.00 °C. @ 760.00 mm Hg 191 °C 376 °F |
| Colorform | Crystals in liquid becoming dark with age and exposure to light and air White crystals [Note: A liquid above 88 degrees F] Colorless, yellowish, or pinkish crystals |
| Flash Point | 177.8 to 181.4 °F (EPA, 1998) 81.0 °C (177.8 °F) - closed cup 178 °F (81 °C) (Closed cup) 81 °C c.c. 178 °F |
| Melting Point | 88 °F (EPA, 1998) 31.0 °C 29.8 °C 31 °C 88 °F |
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